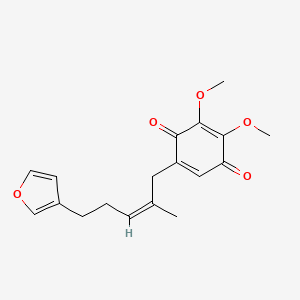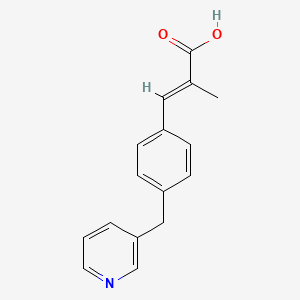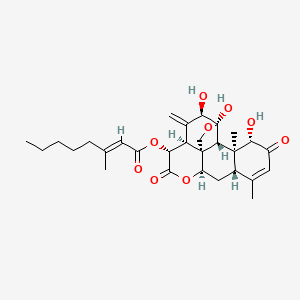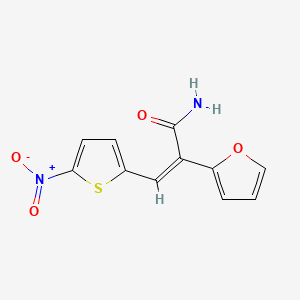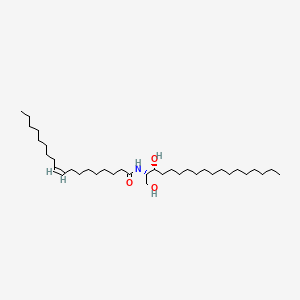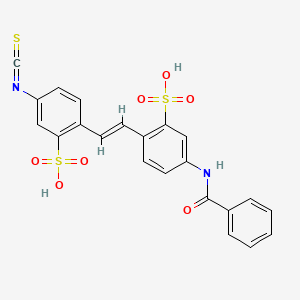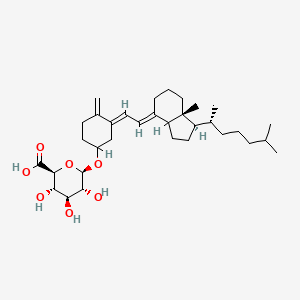
Benzolselenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzeneselenol and its derivatives can be accomplished through various methods, including transition-metal-catalyzed reactions. For example, ruthenium-catalyzed regioselective 1,3-methylene transfer by cleavage of two adjacent sigma-carbon-carbon bonds offers an approach for the selective synthesis of highly substituted benzenes, highlighting the potential for structural reorganization and functionalization in the synthesis process (Lian et al., 2005). Furthermore, catalysis by benzeneselenol in stannane-mediated radical chain reactions underscores its role in facilitating the synthesis of complex organic molecules through polarity reversal catalysis of radical chain reactions (Crich et al., 2007).
Molecular Structure Analysis
The molecular and electronic structure of benzeneselenol and its related compounds, such as benzeneselenenyl chloride and bromide, have been explored using ab initio calculations. These studies provide insights into the properties and structural comparisons among these molecules, laying the groundwork for understanding their chemical behavior and reactivity (BelBruno, 1995).
Chemical Reactions and Properties
Benzeneselenol participates in various chemical reactions, including serving as a catalyst for stannane-mediated radical chain reactions. Its involvement in these reactions demonstrates its versatility and potential for synthetic applications, allowing for the prevention of radical rearrangement reactions and facilitating the isolation of specific reaction products (Crich et al., 2007).
Physical Properties Analysis
The preparation and thermal stability of benzeneselenol self-assembled monolayers (SAMs) on gold surfaces have been studied using electrochemical experiments and high-resolution photoemission spectroscopy. These studies highlight the high packing densities and order of benzeneselenol SAMs, while also detailing their thermal desorption characteristics, which are significantly different from those of benzenethiol SAMs (Cometto et al., 2012).
Chemical Properties Analysis
Benzeneselenol's chemical properties, including its role in catalyzing radical chain reactions and its reactivity towards various chemical species, have been extensively documented. Its ability to act as a selective ionophore for Hg2+ ions demonstrates the specificity and potential utility of benzeneselenol and its derivatives in chemical sensing applications (Singh et al., 2008).
Wissenschaftliche Forschungsanwendungen
Reagenz für die organische Synthese
Benzolselenol ist ein Reagenz in der organischen Synthese . Es wird häufig bei der Synthese verschiedener organischer Verbindungen aufgrund seiner einzigartigen Eigenschaften verwendet. Es ist das Selenanalogon von Phenol .
Synthese von Monoseleno-substituierten 1,3-Dienen
This compound kann als Ausgangsreagenz bei der Synthese von Monoseleno-substituierten 1,3-Dienen verwendet werden . Diese Verbindungen finden vielfältige Anwendung im Bereich der organischen Chemie.
Synthese von kationischen Chalkogenolato-verbrückten Diruthenium-Komplexen
This compound kann bei der Synthese von kationischen Chalkogenolato-verbrückten Diruthenium-Komplexen verwendet werden . Diese Komplexe haben potenzielle Anwendungen in der Katalyse und Materialwissenschaft.
Wirkmechanismus
Target of Action
Benzeneselenol, also known as Phenylselenol, is an organoselenium compound It’s known to be a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.
Mode of Action
The mode of action of Benzeneselenol involves its interaction with other molecules in a chemical reaction. For instance, in the addition reaction mechanism of Benzeneselenol to ethynylbenzene, the benzeneseleno radical adds to ethynylbenzene . This reaction is used as a model for the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene .
Biochemical Pathways
It’s known that organoselenium compounds, including benzeneselenol, are prevalent in pharmaceutical libraries , suggesting they may interact with various biochemical pathways depending on the specific context.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and solubility in most organic solvents , may influence its bioavailability.
Result of Action
The molecular and cellular effects of Benzeneselenol’s action depend on the specific reaction context. For example, in the addition reaction with ethynylbenzene, the result is the formation of an adduct of the anti-Markownikoff’s structure .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the liver .
Eigenschaften
InChI |
InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHROUQJYHSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275709 | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645-96-5 | |
| Record name | Benzeneselenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneselenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylselenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzeneselenol?
A1: Benzeneselenol has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.
Q2: What spectroscopic data is available for benzeneselenol?
A2: Various spectroscopic techniques have been employed to characterize benzeneselenol. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.
Q3: What is the pKa of benzeneselenol?
A3: The pKa of benzeneselenol has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []
Q4: How does benzeneselenol react with α,β-unsaturated carbonyl compounds?
A4: In the presence of oxygen, benzeneselenol participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of benzeneselenol with the carbonyl group. []
Q5: Can benzeneselenol be used for hydrostannylation reactions?
A5: Yes, benzeneselenol can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates benzeneselenol in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by benzeneselenol. []
Q6: Can benzeneselenol be used in peptide identification?
A7: Yes, benzeneselenol plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic benzeneselenol moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []
Q7: Have computational methods been used to study benzeneselenol?
A8: Yes, computational chemistry has been extensively employed to investigate the properties of benzeneselenol and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]
Q8: How do substituents impact the reactivity of benzeneselenol derivatives?
A9: Substituents significantly influence the reactivity of benzeneselenol derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []
Q9: Are there QSAR models for benzeneselenol derivatives?
A10: While specific QSAR models for benzeneselenol derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel benzeneselenol derivatives.
Q10: What are the safety considerations for handling benzeneselenol?
A11: Benzeneselenol should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure benzeneselenol has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



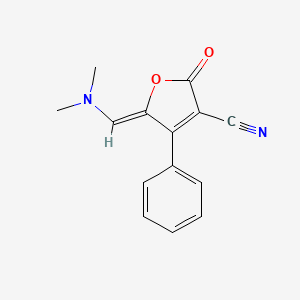
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
